3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one

Medicinal chemistry Fragment-based drug design Lead optimisation

3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one (CAS 2090188-14-8) is an N-unsubstituted 1,2-dihydroisoquinolin-1-one derivative bearing an 8-chloro substituent and a racemic 3-(1-aminoethyl) side chain. With a molecular formula of C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g·mol⁻¹, it belongs to the isoquinolin-1(2H)-one scaffold class that underpins multiple clinically validated pharmacophores, most notably the FDA-approved PI3Kδ/γ inhibitor Duvelisib (Copiktra®).

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Cat. No. B8086342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1)N
InChIInChI=1S/C11H11ClN2O/c1-6(13)9-5-7-3-2-4-8(12)10(7)11(15)14-9/h2-6H,13H2,1H3,(H,14,15)
InChIKeyDBMRZUYQNJBNMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one: Core Structural Identity and Procurement Baseline


3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one (CAS 2090188-14-8) is an N-unsubstituted 1,2-dihydroisoquinolin-1-one derivative bearing an 8-chloro substituent and a racemic 3-(1-aminoethyl) side chain . With a molecular formula of C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g·mol⁻¹, it belongs to the isoquinolin-1(2H)-one scaffold class that underpins multiple clinically validated pharmacophores, most notably the FDA-approved PI3Kδ/γ inhibitor Duvelisib (Copiktra®) [1]. The compound is supplied at 98% purity (HPLC) with TPSA 58.88 Ų, cLogP 2.20, two hydrogen-bond donors, and two hydrogen-bond acceptors . Unlike its 2-phenyl-substituted congeners that serve as direct Duvelisib intermediates (e.g., CAS 1350643-72-9, MW 298.77), this compound retains a free lactam NH₃ positioning it as a divergent building block for late-stage N-functionalisation rather than a single-pathway intermediate.

Why 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one Cannot Be Replaced by Its 2-Phenyl or Des-Aminoethyl Analogs


Substituting this compound with the more commonly stocked 2-phenyl analog (CAS 1350643-72-9, the direct Duvelisib intermediate) is chemically irreversible once the N-phenyl group is installed: the 2-phenyl substituent cannot be selectively removed under standard laboratory conditions to regenerate the free lactam NH . Conversely, the 8-chloroisoquinolin-1(2H)-one scaffold lacking the 3-(1-aminoethyl) side chain (CAS 1368031-04-2, MW 179.60) requires de novo introduction of the aminoethyl moiety—a multi-step sequence that entails chiral resolution if enantiopure product is ultimately required [1]. The racemic N-unsubstituted compound thus occupies a distinct node in the synthetic tree: it is the last common intermediate before divergence into either enantiopure N-substituted drug candidates (via chiral resolution followed by N-arylation) or diverse N-functionalised libraries (via direct N-alkylation, N-acylation, or N-sulfonylation of the free NH) . These orthogonal downstream vectors are mutually exclusive for any single N-substituted analog, making the free-NH compound the most versatile procurement choice for exploratory medicinal chemistry programs.

Quantitative Differentiation Evidence for 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one vs. Closest Analogs


Molecular Weight Reduction Relative to the N-Phenyl Duvelisib Intermediate

The target compound (MW 222.67 g·mol⁻¹) has a molecular weight 25.5% lower than the N-phenyl Duvelisib intermediate (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (CAS 1350643-72-9, MW 298.77 g·mol⁻¹) . This difference corresponds to the absence of the phenyl substituent at the N2 position. In fragment-based and lead-optimisation workflows, lower MW correlates with greater ligand efficiency potential and additional room for property-guided molecular growth before exceeding commonly applied physicochemical thresholds (e.g., MW < 500 for oral bioavailability) [1].

Medicinal chemistry Fragment-based drug design Lead optimisation

Hydrogen-Bond Donor Count Advantage Over N-Substituted Analogs

The target compound possesses two hydrogen-bond donors (HBD): the free lactam NH and the primary amine of the aminoethyl side chain . In contrast, the 2-phenyl analog (CAS 1350643-72-9) has only one HBD (the primary amine), as the lactam NH is substituted with a phenyl group . While a lower HBD count is often favourable for passive membrane permeability, the additional HBD in the target compound provides a synthetic handle for property modulation: the free NH can be selectively acylated, alkylated, or sulfonylated to tune HBD count and logD in a manner that is precluded with the 2-phenyl analog. This makes the target compound a more versatile input for parallel property-optimisation studies.

Physicochemical profiling Permeability Drug-likeness

Rotatable Bond Economy vs. the N-Phenyl and N-PMB Intermediates

The target compound has a single rotatable bond (the C–C bond connecting the aminoethyl side chain to the isoquinolinone core) as reported in the Leyan computed properties . The 2-phenyl Duvelisib intermediate (CAS 1350643-72-9) introduces additional rotatable bonds through the N-phenyl substituent, increasing conformational entropy and reducing the rigidified character of the scaffold. In medicinal chemistry, fewer rotatable bonds are associated with higher probability of target binding due to reduced entropic penalty upon complex formation [1]. While both compounds share the same core, the target compound presents a more conformationally restricted starting point for fragment growth.

Conformational restriction Ligand efficiency Scaffold optimisation

Divergent N-Functionalisation Capability vs. the N-Phenyl Duvelisib Intermediate

The defining chemical differentiation of the target compound is its free lactam NH group, which enables direct N-functionalisation via well-established protocols (N-alkylation, N-acylation, N-sulfonylation, N-arylation via Ullmann or Buchwald-Hartwig coupling) [1]. The 2-phenyl Duvelisib intermediate (CAS 1350643-72-9) cannot undergo further N-functionalisation because the lactam nitrogen is already fully substituted. In a comparative synthetic workflow, a single batch of the target compound can be split into multiple parallel reactions to generate diverse N-substituted analogs in one step, whereas each distinct N-substituted congener would require a separate de novo synthesis starting from the 8-chloroisoquinolinone scaffold [2]. This divergent capability translates to fewer synthetic steps and reduced procurement cost when exploring N-substituent SAR around the isoquinolinone core.

Late-stage functionalisation Parallel library synthesis Structure-activity relationship

Racemic Nature as a Cost-Effective Precursor vs. Enantiopure (S)-Form

The target compound (CAS 2090188-14-8) is supplied as the racemate, whereas the enantiopure (S)-form is catalogued separately (CAS 2092269-91-3, same MW 222.67) . The racemate typically commands a lower procurement cost than the enantiopure form, as it avoids the additional chiral resolution or asymmetric synthesis steps. For programs that require enantiopure material, the racemate can be resolved via classical diastereomeric salt formation or chiral chromatography at the point of use. For programs where stereochemistry is not yet fixed (early-stage SAR), the racemate avoids unnecessary cost. When Duvelisib-relevant stereochemistry is required, the (S)-enantiomer (CAS 2092269-91-3) or the (S)-N-phenyl intermediate (CAS 1350643-72-9) is the appropriate choice; the racemate serves programs where stereochemical flexibility is desired .

Chiral resolution Process chemistry Cost of goods

Computed LogP and TPSA Positioning for CNS vs. Peripheral Target Profiling

The target compound has a computed cLogP of 2.20 and a topological polar surface area (TPSA) of 58.88 Ų as reported by Leyan . These values place the compound near the favourable region for both CNS penetration (commonly TPSA < 60-70 Ų, cLogP 1-4) and oral bioavailability (TPSA < 140 Ų). The 2-phenyl Duvelisib intermediate (CAS 1350643-72-9), with an additional aromatic ring, is expected to have a higher cLogP (estimated >3.5) and a TPSA comparable to the target compound (~59 Ų, as the lactam carbonyl remains the dominant polar contributor), shifting it toward higher lipophilicity and potentially greater promiscuity risk [1]. The target compound's balanced polarity profile makes it a more attractive starting scaffold for programs where CNS exposure is a consideration, while the N-phenyl analog is optimised for peripheral PI3K-targeting applications as reflected in Duvelisib's clinical profile.

Physicochemical profiling CNS drug design Property space analysis

High-Value Application Scenarios for 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one


Divergent Parallel Library Synthesis for Isoquinolinone N-Substituent SAR

The free lactam NH enables a single batch of the target compound to be split into parallel N-functionalisation reactions (alkylation, acylation, sulfonylation, or Buchwald-Hartwig arylation), generating a focused library of N-substituted 3-(1-aminoethyl)-8-chloroisoquinolin-1(2H)-ones in one synthetic step . This is impossible with the 2-phenyl Duvelisib intermediate (CAS 1350643-72-9), which is already fully substituted at nitrogen. The approach compresses a multi-step, multi-intermediate procurement workflow into a single intermediate purchase, directly reducing supply chain complexity [1].

Fragment-Based Lead Generation Leveraging Low MW and Conformational Restriction

With MW 222.67 g·mol⁻¹ and only one rotatable bond, the compound meets fragment library criteria (MW < 300, rotatable bonds ≤3) . Its balanced cLogP (2.20) and TPSA (58.88 Ų) place it within CNS-accessible fragment space, making it suitable for fragment screens against neurological targets where the heavier, more lipophilic N-phenyl analog would exceed preferred fragment physicochemical thresholds [1].

Cost-Efficient Precursor for In-House Chiral Resolution to Either Enantiomer

Procuring the racemate (CAS 2090188-14-8) rather than the enantiopure (S)-form (CAS 2092269-91-3) allows research groups to access both enantiomers through in-house chiral chromatographic resolution or diastereomeric salt formation . This is particularly valuable when the active enantiomer is not yet known or when both enantiomers are required for selectivity profiling. The resolved (S)-enantiomer can subsequently be elaborated to Duvelisib analogs via N-arylation and purine coupling, while the (R)-enantiomer serves as a stereochemical control [1].

Suzuki-Miyaura Cross-Coupling at the 8-Chloro Position for Scaffold Diversification

The 8-chloro substituent serves as a competent leaving group for palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi coupling) . Unlike the 8-chloroisoquinolin-1(2H)-one scaffold without the aminoethyl side chain (CAS 1368031-04-2), the target compound already incorporates the 3-(1-aminoethyl) pharmacophoric element, allowing the 8-position to be diversified while retaining the key side chain. This convergent strategy reduces the synthetic step count compared to introducing the aminoethyl group after 8-position elaboration [1].

Quote Request

Request a Quote for 3-(1-Aminoethyl)-8-chloro-1,2-dihydroisoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.